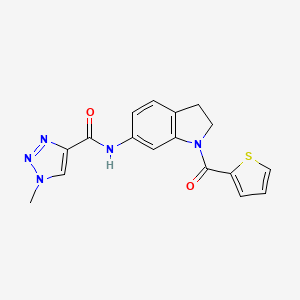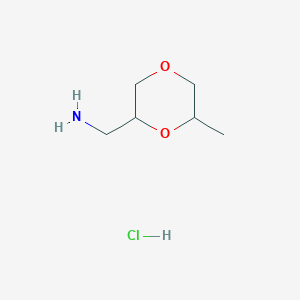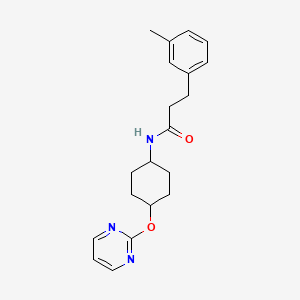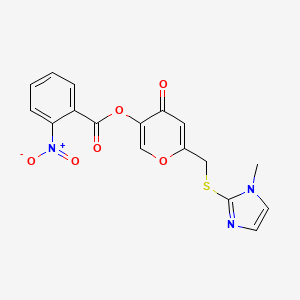![molecular formula C20H24N4O3 B2413808 N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide CAS No. 2198383-12-7](/img/structure/B2413808.png)
N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a morpholine ring and a pyrazole ring. Morpholine is a common motif in many pharmaceuticals and biologically active compounds . Pyrazole is also a common motif in medicinal chemistry, often used in the synthesis of drugs .
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Pyrazoles can be synthesized from various precursors, including hydrazines and 1,3-diketones .Molecular Structure Analysis
The morpholine ring is a six-membered ring with one oxygen atom and one nitrogen atom. The pyrazole ring is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The reactions of morpholines and pyrazoles would depend on the specific substituents present on the rings. Generally, morpholines can undergo reactions at the nitrogen atom, such as alkylation, and pyrazoles can undergo reactions at the carbon between the two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific substituents present on the morpholine and pyrazole rings. For example, the presence of polar or charged substituents would likely increase the compound’s water solubility .Mechanism of Action
Safety and Hazards
Future Directions
The compound could potentially be explored for its biological activity, given the prevalence of morpholine and pyrazole motifs in medicinal chemistry . Further studies could involve the synthesis of analogs with different substituents on the morpholine and pyrazole rings, followed by testing for biological activity .
properties
IUPAC Name |
N-[[4-[2-(1-ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-3-19(25)21-11-15-5-7-16(8-6-15)20(26)23-9-10-27-18(14-23)17-12-22-24(4-2)13-17/h3,5-8,12-13,18H,1,4,9-11,14H2,2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELDOIIKKLAWIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CN(CCO2)C(=O)C3=CC=C(C=C3)CNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2413725.png)
![7-(3,4-dimethoxyphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2413726.png)
![1-Morpholino-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2413728.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2413730.png)

![1-(4-Isopropylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2413734.png)



![Tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate](/img/structure/B2413742.png)
![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2413743.png)
![4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2413744.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2413745.png)
